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molecular formula C12H10BrFN2O2 B8708694 Ethyl 3-amino-7-bromo-6-fluoroquinoline-2-carboxylate

Ethyl 3-amino-7-bromo-6-fluoroquinoline-2-carboxylate

Cat. No. B8708694
M. Wt: 313.12 g/mol
InChI Key: DKQRORVZECHMQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09278950B2

Procedure details

To a solution of pyridine (310.6 mg, 3.927 mmol) in EtOH (8.0 mL), a solution of ethyl bromopyruvate (752.1 mg, 3.857 mmol) in EtOH (8.0 mL) was added dropwise over a period of 20 min. The mixture was heated to 65° C. for 1 h, and then cooled to room temperature. 2-Amino-4-bromo-5-fluorobenzaldehyde (796.1 mg, 3.651 mmol) was added, followed by pyridine (690.6 mg, 8.731 mmol). The mixture was heated at 85° C. for 5 h. Pyrrolidine (640.1 mg, 9.000 mmol) was then added. After heating for an additional 3 h, the reaction mixture was allowed to cool and was then concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (0-100% EtOAc in hexanes) to give the sub-title compound as a yellow solid (882.5 mg, 77%). LCMS calc. for C12H11BrFN2O2(M+H)+: m/z=313.0. found 313.0.
Quantity
310.6 mg
Type
reactant
Reaction Step One
Quantity
752.1 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
796.1 mg
Type
reactant
Reaction Step Two
Quantity
690.6 mg
Type
reactant
Reaction Step Three
Quantity
640.1 mg
Type
reactant
Reaction Step Four
Yield
77%

Identifiers

REACTION_CXSMILES
[N:1]1C=CC=CC=1.Br[CH2:8][C:9](=O)[C:10]([O:12][CH2:13][CH3:14])=[O:11].[NH2:16][C:17]1[CH:24]=[C:23]([Br:25])[C:22]([F:26])=[CH:21][C:18]=1[CH:19]=O.N1CCCC1>CCO>[NH2:1][C:8]1[C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[N:16][C:17]2[C:18]([CH:19]=1)=[CH:21][C:22]([F:26])=[C:23]([Br:25])[CH:24]=2

Inputs

Step One
Name
Quantity
310.6 mg
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
752.1 mg
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Name
Quantity
8 mL
Type
solvent
Smiles
CCO
Name
Quantity
8 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
796.1 mg
Type
reactant
Smiles
NC1=C(C=O)C=C(C(=C1)Br)F
Step Three
Name
Quantity
690.6 mg
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
640.1 mg
Type
reactant
Smiles
N1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 85° C. for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After heating for an additional 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (0-100% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC2=CC(=C(C=C2C1)F)Br)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 882.5 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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